molecular formula C13H12Cl2FN B1416848 (2-Chlorophenyl)(4-fluorophenyl)methanamine hydrochloride CAS No. 154233-41-7

(2-Chlorophenyl)(4-fluorophenyl)methanamine hydrochloride

Cat. No. B1416848
CAS RN: 154233-41-7
M. Wt: 272.14 g/mol
InChI Key: UDJHOYCZXWLSGR-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(4-fluorophenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 154233-41-7 . It has a molecular weight of 272.15 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “(2-chlorophenyl) (4-fluorophenyl)methanamine hydrochloride” and its InChI Code is "1S/C13H11ClFN.ClH/c14-12-4-2-1-3-11 (12)13 (16)9-5-7-10 (15)8-6-9;/h1-8,13H,16H2;1H" . This suggests that the compound consists of a methanamine group attached to a 2-chlorophenyl group and a 4-fluorophenyl group.


Physical And Chemical Properties Analysis

“(2-Chlorophenyl)(4-fluorophenyl)methanamine hydrochloride” is a powder that is stored at room temperature . Its molecular formula is C13H12Cl2FN and it has a molecular weight of 272.14 .

Scientific Research Applications

  • Chiral Discrimination and Molecular Interactions : In a study on chiral discrimination, an enantiomer of a compound structurally related to (2-Chlorophenyl)(4-fluorophenyl)methanamine hydrochloride was separated using an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This process involved weak hydrogen bonds and other interactions like inclusion in the amylose carbamate chains. The study provides insights into molecular interactions and separation techniques (Bereznitski et al., 2002).

  • Antibacterial and Antioxidant Activity : Research on similar compounds to (2-Chlorophenyl)(4-fluorophenyl)methanamine hydrochloride has shown that certain derivatives exhibit significant antibacterial activity. However, these compounds generally do not neutralize superoxide radicals, indicating a lack of antioxidant properties (Арутюнян et al., 2012).

  • Crystal Structure Analysis : A study focused on the crystal structure of a related compound, providing detailed insights into the molecular arrangement, hydrogen bonding patterns, and three-dimensional network formation. Such structural analyses are crucial for understanding the physical properties of these compounds (Kang et al., 2015).

  • Weak Interactions in Molecular Structures : Another research explored weak interactions in structures related to (2-Chlorophenyl)(4-fluorophenyl)methanamine hydrochloride, particularly focusing on hydrogen bonds and fluorine interactions. Understanding these interactions is essential for the design of new materials and pharmaceuticals (Choudhury et al., 2002).

  • In Vitro Cytotoxicity and Potential as EGFR Inhibitors : Certain derivatives of (2-Chlorophenyl)(4-fluorophenyl)methanamine hydrochloride have been evaluated for their cytotoxicity against specific cell lines and potential as epidermal growth factor receptor tyrosine kinase inhibitors. This points to possible applications in cancer research (Mphahlele et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) for this compound can provide more detailed safety and handling information .

properties

IUPAC Name

(2-chlorophenyl)-(4-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN.ClH/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9;/h1-8,13H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJHOYCZXWLSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(4-fluorophenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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